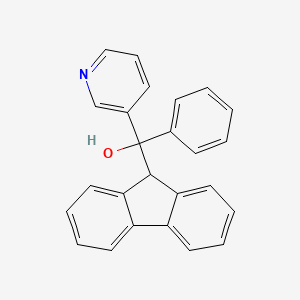![molecular formula C25H52N2O4 B13795299 Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- CAS No. 66161-69-1](/img/structure/B13795299.png)
Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is a complex organic compound with the molecular formula C25H52N2O4 . This compound is known for its unique structure, which includes an octadecanamide backbone and a bis(2-hydroxyethyl)oxidoamino group attached to a propyl chain. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- typically involves the reaction of octadecanamide with a bis(2-hydroxyethyl)amine derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the oxidoamino group. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency . The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the oxidoamino group and the long hydrocarbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the oxidoamino group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the oxidoamino group to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the oxidoamino group, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction can produce an amine derivative .
Aplicaciones Científicas De Investigación
Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- has a wide range of applications in scientific research :
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the production of cosmetics, personal care products, and lubricants.
Mecanismo De Acción
The mechanism of action of Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves its interaction with molecular targets such as cell membranes and proteins . The oxidoamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in biological systems. The long hydrocarbon chain contributes to its hydrophobic interactions, affecting its solubility and distribution .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-[Bis(2-hydroxyethyl)amino]propyl]octadecanamide: This compound has a similar structure but lacks the oxido group, resulting in different chemical properties.
N-Stearoylamidopropyl-N,N-bis(2-hydroxyethyl)amine: Another related compound with variations in the functional groups attached to the propyl chain.
Uniqueness
Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is unique due to the presence of the oxidoamino group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
66161-69-1 |
|---|---|
Fórmula molecular |
C25H52N2O4 |
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxyethyl)-3-(octadecanoylamino)propan-1-amine oxide |
InChI |
InChI=1S/C25H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-25(30)26-19-17-20-27(31,21-23-28)22-24-29/h28-29H,2-24H2,1H3,(H,26,30) |
Clave InChI |
QEPINIINIXYTDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


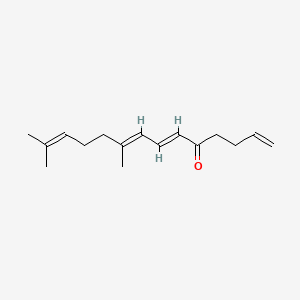



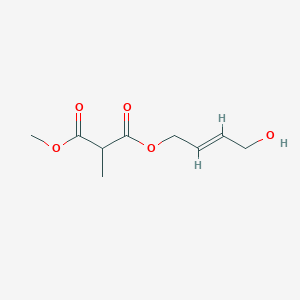
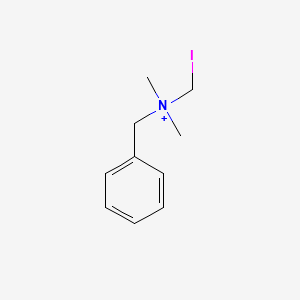
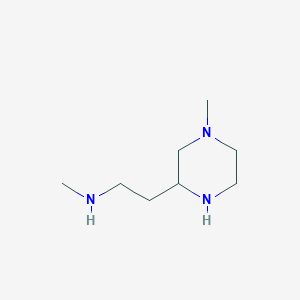

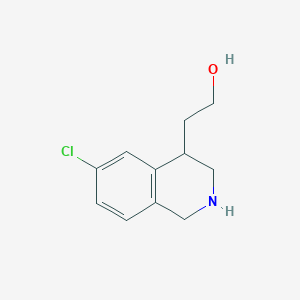
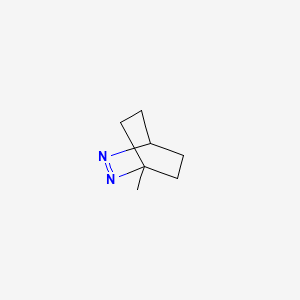
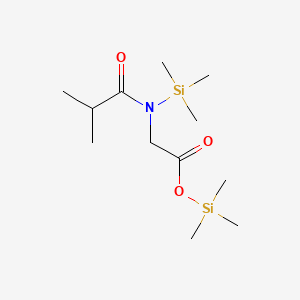
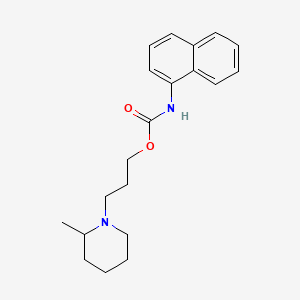
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)
